![molecular formula C21H30Cl2N2O2 B5220466 1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5220466.png)
1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride
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Overview
Description
1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride, also known as L-741,626, is a selective antagonist of the dopamine D1 receptor. It was first synthesized by scientists at Merck & Co. in the 1990s and has since been used in various scientific research applications.
Mechanism of Action
1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride acts as a selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain. By blocking the activity of this receptor, 1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride can modulate the release of dopamine and other neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have a variety of biochemical and physiological effects in animal models. For example, it can reduce locomotor activity and impair learning and memory in rats. It has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments is its selectivity for the dopamine D1 receptor, which allows researchers to study the specific effects of this receptor on behavior and physiology. However, one limitation of using 1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride is that it may have off-target effects on other receptors or systems, which can complicate the interpretation of results.
Future Directions
There are several future directions for research involving 1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride. One area of interest is the role of dopamine D1 receptors in drug addiction and withdrawal, as 1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to modulate the effects of drugs such as cocaine and amphetamine. Another area of interest is the potential therapeutic applications of 1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride, such as in the treatment of cognitive disorders or neurodegenerative diseases. Finally, further studies are needed to fully understand the biochemical and physiological effects of 1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride and its potential off-target effects on other receptors or systems.
Synthesis Methods
The synthesis of 1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride involves several steps, including the reaction of 2,4-dimethylphenol with propionyl chloride to form 1-(2,4-dimethylphenoxy)propan-2-one. This intermediate is then reacted with 4-phenylpiperazine to form the final product, which is purified and crystallized as a dihydrochloride salt.
Scientific Research Applications
1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been used in numerous scientific research applications, particularly in the field of neuroscience. It has been used to study the role of dopamine D1 receptors in various physiological and behavioral processes, such as learning and memory, locomotor activity, and drug addiction.
properties
IUPAC Name |
1-(2,4-dimethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-17-8-9-21(18(2)14-17)25-16-20(24)15-22-10-12-23(13-11-22)19-6-4-3-5-7-19;;/h3-9,14,20,24H,10-13,15-16H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNFXUFQKOQLHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6044717 |
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